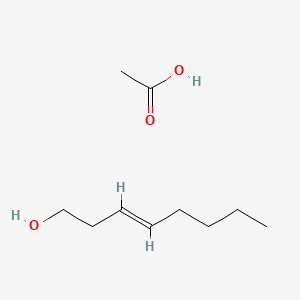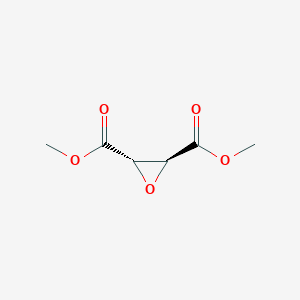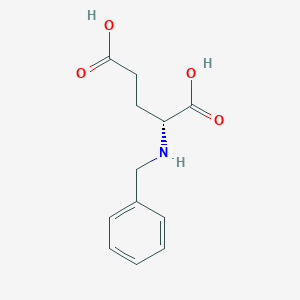
4,6-Dimethylpyrimidine-2-carboxamide
Übersicht
Beschreibung
“4,6-Dimethylpyrimidine-2-carboxamide” is a chemical compound with the molecular formula C6H9N3 . It is also known by other names such as “2-Pyrimidinamine, 4,6-dimethyl-”, “2-Amino-4,6-dimethylpyrimidine”, “4,6-Dimethyl-2-pyrimidinamine”, “4,6-Dimethyl-2-aminopyrimidine”, and "4,6-Dimethyl-pyrimidin-2-ylamine" .
Synthesis Analysis
The synthesis of “this compound” involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction . An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C6H9N3/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3, (H2,7,8,9) . The molecular weight of the compound is 123.1558 .
Chemical Reactions Analysis
The chemical reactions of “this compound” involve the reaction of 2-amino-4,6-dihydroxypyrimidine with 4,6-dihydroxy-pyrimidine using a multi-step synthesis process . The compounds have potential for use against in vitro .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 123.1558 . More detailed physical and chemical properties were not found in the retrieved papers.
Wissenschaftliche Forschungsanwendungen
Semiconducting Polymers Synthesis
4,6-Dimethylpyrimidines, including 4,6-dimethylpyrimidine-2-carboxamide, have been used in the synthesis of novel semiconducting polymers. These polymers are synthesized through aldol condensation reactions, leveraging the acidic methyl protons of 4,6-dimethylpyrimidines that can be deprotonated with a base, generating a resonance-stabilized carbanion as a substrate (Gunathilake et al., 2013).
Catalysts in Organic Synthesis
In organic synthesis, this compound derivatives have been used as ligands to obtain bimetallic boron-containing heterogeneous catalysts. These catalysts have been found highly active in Suzuki reactions in aqueous media, allowing for convenient methods to synthesize heterobiaryls containing furyl and thienyl rings (Bumagin et al., 2019).
Antituberculosis Activity
Certain derivatives of this compound have been synthesized and evaluated for their antituberculosis activity. These compounds showed promising activity against various tuberculosis strains, indicating potential use in developing new antituberculosis agents (Moraski et al., 2011).
Pharmaceutical Metabolite Study
This compound derivatives have also been studied as metabolites in pharmaceutical research. For example, understanding the biotransformation of these compounds in humans has implications for drug development and efficacy (Kamimura et al., 2017).
Synthesis of DNA-Intercalating Agents
Derivatives of this compound have been used in the synthesis of DNA-intercalating agents, which play a role in the development of antitumor drugs. Understanding the binding properties and structure-activity relationships of these derivatives is crucial in medicinal chemistry (Renau et al., 1996).
Crystal Structure Analysis
The crystal structure of derivatives of this compound, such as thiourea carboxylic acid methyl ester, has been studied, providing insights into their molecular geometry and bonding characteristics. Such studies are important for understanding the properties and potential applications of these compounds (Ji, 2006).
Co-Crystal Design
This compound derivatives have been used in the design of cocrystals, exploring the hydrogen bonding and interaction mechanisms with various carboxylic acids. These studies contribute to the understanding of supramolecular chemistry and crystal engineering (Rajam et al., 2018).
Zukünftige Richtungen
The future directions for “4,6-Dimethylpyrimidine-2-carboxamide” could involve further exploration of its potential bioactivity . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Eigenschaften
IUPAC Name |
4,6-dimethylpyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-4-3-5(2)10-7(9-4)6(8)11/h3H,1-2H3,(H2,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSYNOBFTDVBDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879111 | |
| Record name | 2-Pyrimidinecarboxamide, 4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73937-25-4 | |
| Record name | 2-Pyrimidinecarboxamide, 4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(1,1-Dimethylethyl)dimethylsilyl]-1H-1,2,4-triazole](/img/structure/B3281617.png)









![1-[2-[(1-Amino-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B3281669.png)
![2-(methylthio)-3H-imidazo[4,5-c]pyridine](/img/structure/B3281682.png)